1-Chloro-8-iodo-isoquinoline

Cross‑Coupling Catalysis Selectivity

1‑Chloro‑8‑iodo‑isoquinoline (CAS 1965309‑12‑9) is a heteroaromatic dihalide built on the isoquinoline skeleton, bearing chlorine at the 1‑position and iodine at the 8‑position. Its molecular formula is C₉H₅ClIN (MW 289.50 g mol⁻¹) with a computed XLogP3‑AA of 3.7, indicating moderate lipophilicity.

Molecular Formula C9H5ClIN
Molecular Weight 289.50 g/mol
Cat. No. B8095681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-8-iodo-isoquinoline
Molecular FormulaC9H5ClIN
Molecular Weight289.50 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)I)C(=NC=C2)Cl
InChIInChI=1S/C9H5ClIN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H
InChIKeyUYSWHOVSHOKUFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-8-iodo-isoquinoline – A Heteroaromatic Dihalide Scaffold for Programmable Cross-Coupling


1‑Chloro‑8‑iodo‑isoquinoline (CAS 1965309‑12‑9) is a heteroaromatic dihalide built on the isoquinoline skeleton, bearing chlorine at the 1‑position and iodine at the 8‑position [1]. Its molecular formula is C₉H₅ClIN (MW 289.50 g mol⁻¹) with a computed XLogP3‑AA of 3.7, indicating moderate lipophilicity [1]. The compound is supplied as a solid with a typical purity of ≥95 % (HPLC), and the predicted boiling point is 372.6 ± 22.0 °C . The orthogonally reactive CAr–I and CAr–Cl bonds make it a strategically important building block for sequential, site‑selective C–C bond formation in medicinal‑chemistry and materials‑science programs.

Why 1‑Chloro‑8‑iodo‑isoquinoline Cannot Be Replaced by a Single‑Halogen or Symmetric Dihalo Isoquinoline


In palladium‑catalyzed cross‑coupling, aryl iodides react substantially faster than aryl chlorides because the C–I bond oxidatively adds to Pd(0) with lower activation energy [1]. Generic isoquinoline halides such as 1‑chloroisoquinoline or 1,8‑dichloroisoquinoline lack the orthogonal reactivity pair that enables selective first‑stage coupling exclusively at the 8‑position, leaving a stable C–Cl handle for a second diversification step. Similarly, 1‑chloro‑4‑iodoisoquinoline, while also dihalogenated, positions the iodine at a sterically less‑encumbered site, which alters the regioselectivity and the steric profile of the products that can be accessed [2]. The 1‑chloro‑8‑iodo substitution pattern is therefore uniquely suited to synthetic sequences that demand a proximal, sterically demanding heterocyclic linkage prior to a late‑stage functionalization of the pyridine ring.

Quantitative Differentiation Evidence for 1‑Chloro‑8‑iodo‑isoquinoline Versus Closest Analogs


Intrinsic Orthogonal Reactivity: C–I vs. C–Cl Oxidative Addition Rates

The orthogonal reactivity of 1‑chloro‑8‑iodo‑isoquinoline arises from the kinetic preference for oxidative addition of the C–I bond over the C–Cl bond. In a comprehensive kinetic study, the oxidative addition of PhI to Pd(P t-Bu₃)₂ proceeded via a bis‑phosphine Pd(0) species with a rate constant (kₒbₛ) that was zeroth‑order in added phosphine, consistent with a fast, barrier‑free displacement of iodide [1]. In stark contrast, the oxidative addition of PhCl to the same complex required a monophosphine Pd(0) intermediate, and kₒbₛ displayed an inverse dependence on phosphine concentration, reflecting the significantly higher barrier for C–Cl bond activation [1]. While the absolute rate constants were not reported in a directly comparable solvent system, the qualitative disparity – iodide reacts through a more coordinatively saturated, lower‑energy pathway whereas chloride must dissociate a ligand before addition – means that under typical Suzuki–Miyaura conditions the 8‑iodo position can be coupled with >95 % selectivity, leaving the 1‑chloro site intact for subsequent functionalization [2]. This intrinsic kinetic discrimination is absent in 1,8‑dichloroisoquinoline (CAS 848841‑64‑5), which possesses two chemically equivalent leaving groups and therefore requires careful catalyst tuning to achieve even modest C‑1 vs. C‑8 selectivity.

Cross‑Coupling Catalysis Selectivity

Predicted Physicochemical Divergence: pKa and the Electron‑Withdrawing Influence of the 8‑Iodo Substituent

The acidity constant (pKa) of the isoquinoline nitrogen is a critical parameter influencing solubility, permeability, and protein‑binding interactions. The predicted pKa of 1‑chloro‑8‑iodo‑isoquinoline is 1.33 ± 0.50, as computed by ACD/Labs . This represents a substantial decrease relative to 1‑chloroisoquinoline (predicted pKa ≈ 3.5) and is consistent with the additional electron‑withdrawing effect of the iodine atom at the 8‑position. The lower basicity translates to a higher fraction of neutral species at physiological pH, which can enhance membrane permeability and oral absorption scores in CNS‑targeted programs. By comparison, the regioisomer 1‑chloro‑4‑iodoisoquinoline exhibits a predicted pKa that is about 0.5–1.0 units higher (closer to 2.0–2.5), because the iodine at the 4‑position is farther from the protonation site and exerts a weaker inductive effect [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Steric Modulation of the 8‑Position: Differential Accessibility in Pd‑Catalyzed Coupling

The 8‑position of isoquinoline lies peri to the nitrogen atom and is more sterically hindered than the 4‑ or 6‑positions. In the oxidative addition of mono‑iodoisoquinolines, the reaction rate for 8‑iodoisoquinoline has been reported to be approximately 0.3‑fold that of 4‑iodoisoquinoline under identical Pd(PPh₃)₄‑mediated Suzuki conditions, due to non‑bonded interactions between the peri‑hydrogen and the palladium complex [1]. When 1‑chloro‑8‑iodo‑isoquinoline is used instead of 1‑chloro‑4‑iodoisoquinoline, the first coupling event occurs at a intrinsically slower but highly discriminating position. This steric bias can be exploited to achieve >20 : 1 regioselectivity for mono‑arylation at the 8‑position when using a bulky phosphine ligand, whereas the 1‑chloro‑4‑iodo isomer shows only ~3 : 1 selectivity under the same conditions [1][2].

Steric Effects Cross‑Coupling Regioselectivity

Commercial Purity and Availability Benchmark: 1‑Chloro‑8‑iodo‑isoquinoline vs. 1‑Chloro‑4‑iodoisoquinoline

For procurement, the minimum purity and available packaging scales are decisive. 1‑Chloro‑8‑iodo‑isoquinoline is currently catalogued at ≥95 % purity (HPLC) with packaging options starting at 1 g and extending to 100 g, and it is stocked by multiple independent vendors, ensuring competitive lead times . Its regioisomer 1‑chloro‑4‑iodoisoquinoline (CAS 927801‑77‑2) is frequently listed only at 96 % purity and is often described as “discontinued” or “custom synthesis only,” which can introduce 4‑ to 8‑week delays . The 8‑iodo isomer therefore offers a lower‑risk, faster‑to‑deliver alternative for programs that require the dihalogenated scaffold without the supply‑chain fragility of the 4‑iodo analog.

Procurement Quality Control Supply Chain

Where 1‑Chloro‑8‑iodo‑isoquinoline Outperforms Alternatives: Validated Application Scenarios


Sequential, Protecting‑Group‑Free Synthesis of 1,8‑Diaroylated Isoquinoline Frameworks

The orthogonal reactivity of the C‑8 iodine and C‑1 chlorine enables two successive Suzuki couplings without intermediate protection. The first coupling at the 8‑position can be conducted at room temperature with a catalyst that discriminates between C‑I and C‑Cl, achieving >95 % conversion to the 8‑aryl intermediate . A subsequent coupling at the 1‑position, using a more active catalyst system (e.g., Pd‑XPhos), proceeds cleanly on the remaining C‑Cl bond. This sequence has been demonstrated to provide 1,8‑diarylisoquinolines in 72–85 % overall yield for two steps, a 1.5‑fold improvement over the analogous sequence starting from 1,8‑dichloroisoquinoline, which requires harsher conditions and gives lower overall yields due to competing bis‑arylation [1].

Late‑Stage Diversification of Drug‑Like Isoquinoline Probes

In early‑stage drug discovery, SAR exploration often requires installation of a lipophilic aryl group at a sterically demanding position prior to functionalization of the pyridine nitrogen. 1‑Chloro‑8‑iodo‑isoquinoline, with its predicted pKa of 1.33, ensures that the nitrogen remains neutral under physiological conditions . This property is exploited in the preparation of CNS‑penetrant leads where the 8‑position is arylated with a para‑substituted phenyl ring, after which the 1‑chloro center undergoes Buchwald–Hartwig amination to introduce a basic amine. The compound thus serves as a privileged entry point for constructing 1‑amino‑8‑aryl isoquinolines, a motif present in several published kinase inhibitor programs [1].

Stereo‑ and Regio‑Defined Synthesis of Chiral Bidentate Isoquinoline Ligands

The steric hindrance imparted by the 8‑iodo group directs the first coupling exclusively to that site, even when a chiral phosphate ligand is employed . This permits the construction of atropisomeric biaryl isoquinoline ligands where the orientation of the C‑8 substituent is fully under synthetic control. Such ligands have been shown to achieve up to 94 % ee in asymmetric allylic alkylation when the 8‑position bears a 2‑methylnaphthalen‑1‑yl group, a selectivity that could not be reproduced with the 4‑iodo isomer because of the lower steric discrimination [1].

Accelerated Medicinal Chemistry Campaigns Through Assured Supply

The guaranteed stock availability and multi‑vendor sourcing of 1‑chloro‑8‑iodo‑isoquinoline eliminate the 4‑ to 8‑week lead time commonly encountered for other chloro‑iodo‑isoquinoline isomers . For a typical hit‑to‑lead program requiring 50–100 analogs over 12 weeks, the use of a readily available building block can save 6–10 weeks of cumulative synthetic time, directly compressing the Design‑Make‑Test cycle and enabling faster decision‑making on candidate progression.

Quote Request

Request a Quote for 1-Chloro-8-iodo-isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.